1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol is a derivative of myo-inositol, a cyclohexanehexol that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol typically involves the protection of hydroxyl groups on myo-inositol. One common method includes the selective mono-tosylation of racemic 1,2:4,5-di-O-isopropylidene-myo-inositol using tosyl imidazole, followed by conversion into separable camphanate ester derivatives . The product is then further processed to introduce the phenylmethyl groups.
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality. The process involves multiple steps of protection, deprotection, and functional group modifications under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the phenylmethyl groups.
Substitution: Nucleophilic substitution reactions can replace the isopropylidene groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Tosyl chloride and sodium hydride are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized inositol derivatives .
Scientific Research Applications
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating intracellular signaling cascades. The compound’s structure allows it to mimic natural inositol phosphates, influencing processes such as calcium release and enzyme activation .
Comparison with Similar Compounds
Similar Compounds
- 1,2:5,6-Di-O-isopropylidene-myo-inositol
- DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol
- 1,2:3,4-Di-O-isopropylidene-myo-inositol
Uniqueness
1,2:4,5-Bis-O-(Isopropylidene-3,6-bis-O-(phenylmethyl) DL-myo-Inositol is unique due to its specific combination of isopropylidene and phenylmethyl groups, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and industrial applications .
Properties
CAS No. |
176200-07-0 |
---|---|
Molecular Formula |
C₂₆H₃₂O₆ |
Molecular Weight |
440.53 |
Synonyms |
1,2:4,5-Bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-D-myo-inositol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.